SJ000063181

BMP signaling Developmental biology Phenotypic screening

SJ000063181 (also known as Ventromorphin 2 or Vm2) is a small-molecule agonist of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, identified through a high-throughput screen of over 600,000 compounds. It is one of three structurally related N-phenylamide compounds collectively termed 'ventromorphins' that activate BMP4 signaling and downstream SMAD1/5/8 phosphorylation.

Molecular Formula C14H14ClFN2O2
Molecular Weight 296.72 g/mol
Cat. No. B15541921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSJ000063181
Molecular FormulaC14H14ClFN2O2
Molecular Weight296.72 g/mol
Structural Identifiers
InChIInChI=1S/C14H14ClFN2O2/c1-8(2)5-10-7-13(18-20-10)14(19)17-9-3-4-12(16)11(15)6-9/h3-4,6-8H,5H2,1-2H3,(H,17,19)
InChIKeyPBZNVOPQXYXTPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





SJ000063181: A Validated Ventromorphin-Class BMP Signaling Activator for In Vivo Chemical Probing


SJ000063181 (also known as Ventromorphin 2 or Vm2) is a small-molecule agonist of the canonical Bone Morphogenetic Protein (BMP) signaling pathway, identified through a high-throughput screen of over 600,000 compounds [1]. It is one of three structurally related N-phenylamide compounds collectively termed 'ventromorphins' that activate BMP4 signaling and downstream SMAD1/5/8 phosphorylation [1]. Unlike protein-based BMP ligands, SJ000063181 is a cell-permeable synthetic probe (EC₅₀ ≤ 1 μM in C33A-2D2 reporter cells) that offers distinct advantages for developmental biology, regenerative medicine, and stem cell research applications [REFS-1, REFS-2].

Why SJ000063181 Cannot Be Substituted by Other BMP Activators or Agonists Without Validation


While several small molecules are reported to activate BMP signaling, their functional profiles diverge significantly. SJ000063181 is uniquely characterized as a 'ventromorphin'—a compound that not only activates BMP4 in vitro but also induces stereotypical ventralization in zebrafish embryos, demonstrating robust in vivo target engagement and developmental pathway modulation [1]. Direct comparisons reveal that even close structural analogs (e.g., SJ000291942 and SJ000370178) exhibit distinct potency, kinetics, and toxicity profiles in vivo, and compounds like SB4 or BUR1 operate via different mechanistic or selectivity landscapes [REFS-1, REFS-2]. Consequently, substituting SJ000063181 with another BMP signaling modulator without prior empirical validation can lead to divergent, non-overlapping biological outcomes, jeopardizing experimental reproducibility and functional interpretation [1].

SJ000063181 Head-to-Head Quantitative Differentiation Data: Potency, Selectivity, and In Vivo Activity Benchmarks


Comparative In Vivo Zebrafish Ventralization Potency and Toxicity Profile vs. SJ000291942

In a direct comparative zebrafish embryo assay, SJ000063181 induced dose-dependent ventralization at 1 μM, a phenotype consistent with BMP pathway activation. In contrast, the comparator SJ000291942 (Ventromorphin 1) produced more severe ventralization but also caused significantly higher mortality at lower concentrations, indicating a narrower therapeutic window. The third ventromorphin, SJ000370178 (Ventromorphin 3), exhibited intermediate ventralization and lower potency [1]. This direct head-to-head comparison demonstrates that SJ000063181 offers a balanced efficacy-to-toxicity ratio relative to its closest structural analogs, making it preferable for in vivo studies requiring sustained pathway activation without compromising embryo viability [1].

BMP signaling Developmental biology Phenotypic screening

Distinct Kinetics of SMAD1/5/8 Phosphorylation vs. Structural Analogs

In C33A-2D2 human cervical carcinoma cells, SJ000063181 induced phosphorylation of SMAD1/5/8 with peak activity at 0.5 hours post-treatment, whereas the comparator SJ000291942 (Ventromorphin 1) achieved maximal phosphorylation at 1 hour [1]. Furthermore, SJ000063181 was the weakest inducer of p-SMAD1/5/8 among the three ventromorphins, with only minimal increases over control levels, indicating a more subtle or potentially selective activation profile [1]. Additionally, SJ000063181 did not activate ERK1/2 phosphorylation, a non-canonical BMP signaling readout, distinguishing it from SJ000291942 which clearly induced p-ERK1/2 [1].

Signal transduction Cell signaling kinetics SMAD phosphorylation

In Vivo Target Gene Induction Profile: Selective Activation of bmp2b and szl, Not eve1

Whole-mount in situ hybridization in zebrafish embryos revealed that SJ000063181 treatment (6.25 μM) increased expression of the BMP target genes bmp2b and szl, but did not increase expression of eve1, a classic BMP target [1]. This selective gene activation pattern differs from the comparator SJ000291942, which increased all three targets (bmp2b, szl, and eve1) [1]. This indicates that SJ000063181 engages a subset of BMP transcriptional responses, potentially reflecting differential receptor complex activation or downstream signaling bias [1].

Gene expression Transcriptional regulation BMP target genes

Osteoblast Differentiation Efficacy Compared to BMP4 Protein

SJ000063181 was tested for its ability to induce osteoblast differentiation of C2C12 mouse myoblasts, a classic functional assay for BMP signaling. All three ventromorphins, including SJ000063181, induced a 'cobblestone' morphological change indicative of osteoblast differentiation, comparable to the effect of BMP4 protein treatment [1]. While quantitative ALP activity data for SJ000063181 specifically is not provided, the study confirms that SJ000063181 is capable of stimulating osteoblast differentiation in this model system, validating its functional activity in a therapeutically relevant cell type [1]. This contrasts with other small-molecule BMP agonists like SB4, which have been shown to enhance BMP efficacy and activate endogenous BMP4 target genes but may not directly induce differentiation in all cell contexts .

Osteoblast differentiation C2C12 myoblasts Regenerative medicine

Enhanced Chemical Probe Utility via Zebrafish Embryo Penetration

SJ000063181 is explicitly characterized as a valuable chemical probe for interrogating BMP signaling due to its ability to penetrate zebrafish embryos [REFS-1, REFS-2]. This property is not universally shared among all BMP signaling modulators; for example, the chalcone isoliquiritigenin (SJ000286237) requires concentrations ≥5 μM to induce ventralization and shows no appreciable phenotype at 1 μM, whereas SJ000063181 is active at 1 μM in vivo, demonstrating superior embryo permeability and potency [1]. The ability to achieve robust in vivo target engagement at low micromolar concentrations without the need for microinjection or specialized delivery vehicles distinguishes SJ000063181 from many protein-based BMP ligands and other small-molecule activators [1].

Chemical probe In vivo imaging Drug discovery

Optimal Use Cases for SJ000063181 Based on Validated Differentiation Evidence


In Vivo Zebrafish Chemical Genetic Screens for BMP Pathway Modulators

SJ000063181 is the compound of choice for forward genetic or chemical modifier screens in zebrafish embryos due to its robust embryo permeability and induction of a clear, dose-dependent ventralization phenotype at 1 μM [1]. Its favorable efficacy-to-toxicity ratio compared to SJ000291942 (Ventromorphin 1) allows for more precise control over pathway activation and reduces confounding mortality, enabling reproducible identification of genetic suppressors or enhancers of BMP signaling [1]. This scenario leverages the compound's validated in vivo activity and selectivity profile established in Section 3.

Cell-Based Assays Requiring Rapid-Onset Canonical BMP Activation Without ERK Crosstalk

For signaling studies in C33A-2D2, C2C12, or other BMP-responsive cell lines where temporal resolution and pathway specificity are critical, SJ000063181 offers distinct advantages. Its peak SMAD1/5/8 phosphorylation occurs at 0.5 hours post-treatment—faster than SJ000291942 (1 hr)—and it does not activate the MAPK/ERK pathway, unlike SJ000291942 [1]. This makes SJ000063181 the preferred activator for experiments aimed at isolating canonical BMP transcriptional responses without the confounding effects of non-canonical signaling or slower onset kinetics [1].

Functional Replacement of Recombinant BMP4 in Osteoblast Differentiation Studies

SJ000063181 provides a cost-effective, shelf-stable alternative to recombinant BMP4 protein for inducing osteoblast differentiation of C2C12 myoblasts [1]. This application scenario is supported by evidence that SJ000063181 induces the characteristic 'cobblestone' morphological change in C2C12 cells, a hallmark of osteoblast differentiation, comparable to BMP4 treatment [1]. Researchers in bone biology and regenerative medicine can use SJ000063181 to activate BMP signaling in vitro without the batch-to-batch variability, high cost, and short shelf-life associated with protein ligands [1].

Selective Probing of BMP Target Gene Subsets (bmp2b/szl vs. eve1)

For studies investigating branch-specific BMP transcriptional outputs, SJ000063181's selective induction of bmp2b and szl—but not eve1—in zebrafish embryos provides a unique tool [1]. This selective gene activation profile distinguishes it from SJ000291942, which broadly activates all three targets [1]. Researchers can use this differential activity to dissect the molecular basis of BMP target gene specificity, identify co-factors required for eve1 induction, or model partial BMP pathway activation in developmental contexts [1].

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